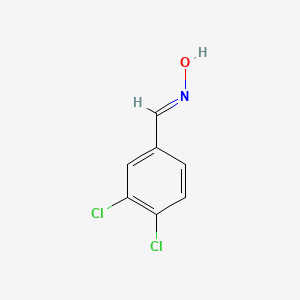

3,4-Dichlorobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dichlorobenzaldehyde oxime: is an organic compound with the molecular formula C7H5Cl2NO . It is derived from 3,4-dichlorobenzaldehyde through the formation of an oxime group. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,4-dichlorobenzaldehyde oxime typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+Hydroxylamine Hydrochloride→3,4-Dichlorobenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,4-Dichlorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The oxime group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sulfuric acid for hydrolysis reactions.

Major Products Formed:

Oxidation: Formation of nitroso compounds.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Antibacterial Activity:

Research indicates that 3,4-dichlorobenzaldehyde oxime exhibits significant antibacterial properties against various pathogens. Studies report minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL for bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Efficacy

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Xanthomonas campestris | 100 |

Antifungal Activity:

Preliminary studies suggest potential antifungal activity; however, further investigation is required to confirm efficacy against fungal strains .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. Its interaction with metal ions enhances its enzyme inhibition capabilities, making it a candidate for developing new antimicrobial agents .

Case Studies

-

Antimicrobial Properties Evaluation:

A study published in the Journal of Organic Chemistry assessed the antimicrobial properties of various oximes, including this compound. It demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria . -

Agricultural Applications:

Another study focused on its efficacy against plant pathogens like Erwinia amylovora, revealing that it effectively reduced pathogen growth in vitro. This suggests potential applications as a biopesticide in agriculture .

Wirkmechanismus

The mechanism of action of 3,4-dichlorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and proteins. The oxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. This interaction can lead to the inhibition of enzyme activity, which is the basis for its potential antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorobenzaldehyde oxime

- 3,4-Dichlorobenzaldehyde

- 4-Chlorobenzaldehyde oxime

- 3,4-Dichlorobenzyl alcohol

Comparison: 3,4-Dichlorobenzaldehyde oxime is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity compared to mono-chlorinated derivatives. This compound also exhibits higher stability and specific reactivity patterns, making it more suitable for certain applications in organic synthesis and industrial processes .

Biologische Aktivität

3,4-Dichlorobenzaldehyde oxime (C7H5Cl2NO) is a compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and enzyme inhibition properties, supported by research findings and case studies.

This compound is a derivative of benzaldehyde with two chlorine atoms on the benzene ring, enhancing its reactivity. The oxime group allows for interactions with enzymes and proteins through hydrogen bonding and metal coordination. This interaction can inhibit enzyme activity, which is crucial for its potential antimicrobial properties .

Antibacterial Activity

Research Findings:

- Bactericidal Activity: Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. In one study, it was found to effectively inhibit the growth of these bacteria at minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Comparison with Other Compounds: When compared to similar compounds like 2,4-Dichlorobenzaldehyde oxime, this compound showed superior stability and efficacy in antibacterial applications .

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Xanthomonas campestris | 100 |

Antifungal Activity

In addition to antibacterial properties, preliminary studies indicate that this compound may possess antifungal activity. It has been evaluated against common fungal strains but requires further investigation to establish its efficacy and potential applications in antifungal therapies .

Enzyme Inhibition Studies

This compound has been utilized in studies to understand enzyme inhibition mechanisms. It has been shown to inhibit specific enzymes involved in bacterial metabolism, making it a candidate for developing new antimicrobial agents. The compound's ability to form stable complexes with metal ions plays a critical role in its mechanism of action .

Case Studies

-

Study on Antimicrobial Properties:

A study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of various oximes, including this compound. The results indicated that this compound demonstrated a broad spectrum of activity against both gram-positive and gram-negative bacteria . -

Evaluation Against Plant Pathogens:

Another study focused on the efficacy of this compound against plant pathogens such as Erwinia amylovora. The findings revealed that it effectively reduced pathogen growth in vitro, suggesting potential agricultural applications as a biopesticide .

Eigenschaften

CAS-Nummer |

5331-92-0 |

|---|---|

Molekularformel |

C7H5Cl2NO |

Molekulargewicht |

190.02 g/mol |

IUPAC-Name |

(NZ)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4- |

InChI-Schlüssel |

ROBIUDOANJUDHD-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1C=NO)Cl)Cl |

Isomerische SMILES |

C1=CC(=C(C=C1/C=N\O)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C=C1C=NO)Cl)Cl |

Key on ui other cas no. |

5331-92-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.